Alloisolongifolene

Description

Contextualization within Bridged Tricyclic Sesquiterpenoids

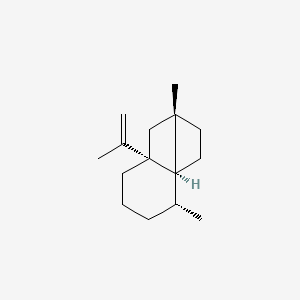

Sesquiterpenes are a class of terpenes composed of three isoprene (B109036) units, and they form a vast and diverse group of natural products. copernicus.org Within this group, Alloisolongifolene is classified as a bridged tricyclic sesquiterpenoid. orientjchem.org This structural classification refers to its molecular architecture, which consists of three rings fused in a bridged arrangement. Specifically, it possesses a tricyclo[4.4.0.0²,⁸]decane skeleton. nih.govacs.org

A large number of sesquiterpenes featuring a bridged tricyclic skeleton have been isolated from various natural sources, including plants and fungi. orientjchem.org Longifolene (B8805489), the parent compound from which this compound is derived, is one of the most plentiful sesquiterpene hydrocarbons and is sourced from coniferous trees of the Pinaceae family. researchgate.netgoogle.com The structural framework of these compounds is a subject of interest in chemical synthesis and structural chemistry. rsc.org The initial structural assignment for this compound was later revised based on an X-ray crystal structure analysis of a derivative, alloisolongifolol-p-nitrobenzoate. researchgate.netresearchgate.net

Overview of its Formation as an Acid-Catalyzed Isomer of Longifolene

This compound is primarily produced through the acid-catalyzed isomerization of longifolene. orientjchem.orgresearchgate.net This rearrangement is described as a remarkable and catalyst-specific reaction. lookchem.com The process involves treating longifolene with an acid catalyst, which induces a skeletal rearrangement to form the more stable isomer, this compound. This isomerization represents a key chemical transformation in the study of sesquiterpene chemistry, demonstrating the intricate molecular rearrangements these compounds can undergo under acidic conditions. lookchem.comacs.org The development of efficient methods for the isomerization of longifolene, a readily available byproduct of turpentine (B1165885) oil, into its isomers like isolongifolene (B72527) and this compound is of significant interest for producing valuable chemical intermediates. google.comresearchgate.net

Research Data

Physicochemical Properties of (-)-Alloisolongifolene

The following table summarizes key physicochemical properties of (-)-Alloisolongifolene.

| Property | Value | Source(s) |

| CAS Number | 87064-18-4 | alfa-chemistry.comchemicalbook.comnih.gov |

| Molecular Formula | C₁₅H₂₄ | alfa-chemistry.comchemicalbook.comnih.gov |

| Molecular Weight | 204.35 g/mol | chemicalbook.com |

| Boiling Point | 261-263 °C | alfa-chemistry.comchemicalbook.com |

| Density | 0.934 g/mL at 20 °C | alfa-chemistry.comchemicalbook.com |

| Flash Point | 62 °C | alfa-chemistry.com |

| IUPAC Name | (1S,2S,6R,8S)-2,8-dimethyl-6-prop-1-en-2-yltricyclo[4.4.0.0²,⁸]decane | nih.gov |

¹³C NMR Spectral Data

The ¹³C NMR spectral data for this compound (Compound 1) dissolved in CDCl₃ are presented below. This data is crucial for the structural elucidation of the compound and its derivatives.

| Carbon Atom | Chemical Shift (δ) in ppm | Source(s) |

| 1 | 48.0 | orientjchem.org |

| 2 | 37.0 | orientjchem.org |

| 3 | 25.1 | orientjchem.org |

| 4 | 28.1 | orientjchem.org |

| 5 | 38.0 | orientjchem.org |

| 6 | 51.9 | orientjchem.org |

| 7 | 42.0 | orientjchem.org |

| 8 | 48.9 | orientjchem.org |

| 9 | 45.0 | orientjchem.org |

| 10 | 25.0 | orientjchem.org |

| 11 | 24.5 | orientjchem.org |

| 12 | 26.0 | orientjchem.org |

| 13 | 148.0 | orientjchem.org |

| 14 | 108.0 | orientjchem.org |

| 15 | 21.0 | orientjchem.org |

Structure

3D Structure

Propriétés

Numéro CAS |

87064-18-4 |

|---|---|

Formule moléculaire |

C15H24 |

Poids moléculaire |

204.35 g/mol |

Nom IUPAC |

(1S,2S,6R,8S)-2,8-dimethyl-6-prop-1-en-2-yltricyclo[4.4.0.02,8]decane |

InChI |

InChI=1S/C15H24/c1-11(2)15-8-5-7-14(4)12(15)6-9-13(14,3)10-15/h12H,1,5-10H2,2-4H3/t12-,13-,14-,15-/m0/s1 |

Clé InChI |

MTBNHGFRLZSOTC-AJNGGQMLSA-N |

SMILES |

CC(=C)C12CCCC3(C1CCC3(C2)C)C |

SMILES isomérique |

CC(=C)[C@@]12CCC[C@]3([C@@H]1CC[C@]3(C2)C)C |

SMILES canonique |

CC(=C)C12CCCC3(C1CCC3(C2)C)C |

Origine du produit |

United States |

Structural Elucidation and Stereochemical Analysis

Advanced Spectroscopic Methods for Structural Characterization

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial analytical technique used to identify functional groups within a molecule based on their absorption of infrared radiation. For a hydrocarbon like alloisolongifolene, which is composed solely of carbon and hydrogen atoms, the IR spectrum is characterized by absorptions corresponding to C-H and C-C bond vibrations.

The structure of this compound contains both saturated (alkane) portions within its tricyclic framework and an unsaturated isopropenyl group (-C(CH₃)=CH₂). Consequently, its IR spectrum is expected to display characteristic peaks for both sp³ and sp² hybridized C-H bonds, as well as the carbon-carbon double bond stretch.

Expected Characteristic IR Absorptions for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (sp³) | -CH₃, -CH₂-, -CH- (Alkyl) | 2850-2960 | Strong |

| C-H Stretch (sp²) | =C-H (Vinyl) | 3010-3100 | Medium |

| C=C Stretch | C=C (Alkene) | 1640-1680 | Medium, can be weak |

| C-H Bend (Scissoring) | -CH₂- | 1450-1470 | Medium |

| C-H Bend (Rocking) | -CH₃ | 1350-1370 | Medium |

This table is generated based on typical IR absorption ranges for organic functional groups. libretexts.orgpressbooks.pub

The region below 3000 cm⁻¹ would be dominated by strong absorptions from the numerous sp³ C-H bonds in the bulky ring system. pressbooks.pub A weaker band just above 3000 cm⁻¹ would indicate the sp² C-H stretches of the vinylidene group. vscht.cz The presence of the carbon-carbon double bond would be confirmed by a peak in the 1640-1680 cm⁻¹ region. libretexts.org Furthermore, a strong band in the 880-900 cm⁻¹ range, resulting from out-of-plane C-H bending, would be highly characteristic of the 1,1-disubstituted alkene moiety present in the isopropenyl group. libretexts.org

Conformational Analysis of the Tricyclic Ring System

The tricyclic structure of this compound, which is built upon a bicyclo[2.2.1]heptane (norbornane) core fused with a seven-membered ring, imposes significant steric strain and conformational constraints. The analysis of this complex architecture is typically approached by examining the conformations of its constituent moieties: the norbornane (B1196662) system and the cycloheptane (B1346806) ring. researchgate.net

Flexibility of the Bicyclo[2.2.1]heptane-Based System

The bicyclo[2.2.1]heptane moiety is a highly rigid and strained bridged ring system that is a common structural feature in many sesquiterpenes. researchgate.netnih.gov Despite its inherent rigidity, the system exhibits a degree of flexibility, primarily through twisting motions. This flexibility can be influenced by substituents and the nature of fused ring systems. researchgate.net In molecules like longifolene (B8805489) and its derivatives, including this compound, the conformation is highly dependent on substituents, which can lead to a variety of commercially useful products, such as perfumes. researchgate.net The strain within this bicyclic system is a driving force in certain chemical reactions, highlighting its unique chemical properties. nih.gov

Norbornane Moiety Conformation and Twist Analysis

The conformation of the norbornane core in longifolene derivatives is analyzed in terms of the twist induced from the ideal C₂ᵥ symmetry. researchgate.net This twist is a key aspect of the system's flexibility. X-ray crystallographic studies on derivatives reveal that substitutions on the norbornane skeleton can induce different types of twists. researchgate.net For instance, analysis of a derivative of the related compound alloisolongifolol showed that a synchro twist appears to be energetically favorable in these systems. researchgate.net This deviation from perfect symmetry is a response to the steric strain imposed by the fused cycloheptane ring and the substituents on the norbornane framework. researchgate.net

Cycloheptane Moiety Conformation Analysis

The seven-membered cycloheptane ring is considerably more flexible than five- or six-membered rings. nist.gov It can exist in a family of chair and boat forms that are interconvertible through pseudorotation. nist.gov The two most symmetrical and energetically significant families are the chair/twist-chair and the boat/twist-boat. researchgate.net

Chair Family : In the pseudorotation sequence of chair forms, the twist-chair conformation, which possesses a C₂ axis of symmetry, is generally considered the most stable. The chair form with a Cₛ plane of symmetry is the least stable in this sequence. nist.gov

Boat Family : Similarly, the boat series includes the flexible boat and twist-boat forms. The twist-boat (C₂ symmetry) is typically the most stable conformation in this series, while the boat (Cₛ symmetry) is the least stable. nist.gov

Synthetic Methodologies and Chemical Transformations

Acid-Catalyzed Isomerization from Longifolene (B8805489)

The primary route to Alloisolongifolene is through the acid-catalyzed isomerization of longifolene. This rearrangement process involves converting the bridged tricyclic skeleton of longifolene into the isomeric structure of this compound or, more commonly, its close isomer isolongifolene (B72527), which is also a significant fragrance compound. csmcri.res.incsmcri.res.inresearchgate.net The reaction is typically promoted by a variety of acid catalysts, ranging from corrosive liquid acids to more environmentally benign solid acids. csmcri.res.incsmcri.res.in

Various catalytic systems have been developed to optimize the isomerization of longifolene, with a focus on improving yield, selectivity, and catalyst reusability. Conventional methods often employ mineral acids like sulfuric acid, but these generate significant chemical waste and require neutralization steps. csmcri.res.incsmcri.res.in Modern approaches favor solid acid catalysts which are eco-friendly, easily separable, and reusable. csmcri.res.incsmcri.res.in

Several solid acid catalysts have proven effective for this transformation. Nano-crystalline sulfated zirconia, synthesized via a sol-gel technique, has shown high efficacy, achieving over 90% conversion of longifolene with nearly 100% selectivity for the isomerized product. google.comgoogleapis.com The reaction can be conducted in a single step under solvent-free conditions. google.com Other successful solid catalysts include silica (B1680970) functionalized with propylsulfonic acid, which can achieve complete conversion in 40 minutes at 180°C, and heteropoly acids like H₃PW₁₂O₄₀. google.comresearchgate.net Treatment of longifolene with Amberlyst-15 or acid-treated silica gel has also been reported to yield isolongifolene. google.com

Table 1: Catalytic Systems for Isomerization of Longifolene

| Catalyst | Reaction Conditions | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|

| Nano-crystalline Sulfated Zirconia | 120-200°C, 0.5-6h, Solvent-free | >90 | ~100 | google.comgoogleapis.com |

| Silica Functionalized with Propylsulfonic Acid | 180°C, 40 min, Solvent-free | 100 | ~100 | researchgate.net |

| H₃PW₁₂O₄₀ (Heteropoly Acid) | Solvent or Solvent-free | High | High (only isolongifolene formed) | google.com |

| Montmorillonite Clay | Not specified | Not specified | Not specified | researchgate.net |

| Boron Trifluoride Etherate | Reflux in ether, 60 min | Not specified | Not specified | google.comgoogle.com |

The acid-catalyzed isomerization of longifolene to its isomers is a classic example of a carbocation-mediated rearrangement. The reaction mechanism is initiated by the protonation of the exocyclic double bond of longifolene by an acid catalyst, which generates a carbonium ion (carbocation). google.comgoogleapis.com This unstable intermediate then undergoes a series of skeletal rearrangements to achieve a more stable configuration.

These rearrangements involve a cascade of Wagner-Meerwein shifts. Specifically, the transformation is understood to proceed through a pathway involving an exo, exo methyl shift. researchgate.net This intricate series of bond migrations and methyl shifts ultimately leads to the formation of the thermodynamically more stable isomeric skeleton of this compound or isolongifolene. researchgate.netresearchgate.net The high atom utilization of this process is notable, as ideally no by-products are formed, making it an efficient synthetic route. google.com

Derivatization Strategies via Chemical Modifications

This compound serves as a precursor for other compounds, which are accessed through various chemical modifications of its structure. These transformations target the double bond or allylic positions to introduce new functional groups.

A key derivatization of this compound is its oxidative cleavage via ozonolysis to produce a ketone. researchgate.net In this reaction, ozone (O₃) cleaves the carbon-carbon double bond of this compound. masterorganicchemistry.commasterorganicchemistry.com The initial product is an unstable ozonide intermediate, which is then worked up to yield the final ketone product. masterorganicchemistry.commasterorganicchemistry.com This process effectively breaks the ring containing the double bond, resulting in a nor-sesquiterpenoid ketone, specifically 12-nor-Alloisolongifolan-11-one. researchgate.net This resulting ketone is valued for its rich, earthy, and amber-like odor, making it a useful ingredient in the fragrance industry. researchgate.net

The allylic positions of this compound—the carbon atoms adjacent to the double bond—can be functionalized using selenium dioxide (SeO₂). This reagent is a reliable method for the regioselective insertion of a hydroxyl group at an allylic carbon. nih.govthieme-connect.de The reaction mechanism is believed to proceed via a concerted ene reaction, where SeO₂ is the active oxidant. nih.govresearchgate.net This is followed by a researchgate.netorientjchem.org-sigmatropic rearrangement of an intermediate allylseleninic acid. Hydrolysis of the resulting product yields the allylic alcohol. researchgate.net The reactivity for this type of oxidation generally follows the order CH₂ > CH₃ > CH. nih.gov This method allows for the targeted introduction of a hydroxyl group, creating new derivatives of this compound with potentially different properties and applications.

Beyond the specific reactions of ozonolysis and allylic hydroxylation, this compound can undergo other chemical transformations. One documented pathway is microbial transformation. For instance, incubation of (-)-Alloisolongifolene with the fungus Cunninghamella elegans leads to hydroxylated metabolites. orientjchem.org This biocatalytic process can introduce hydroxyl groups in a regio- and stereo-specific manner, such as at the 3α-position, and can also hydrate (B1144303) the double bond to form diols like 3α-Hydroxyalloisolongifolol and 13-Hydroxyalloisolongifolol. orientjchem.org Such biotransformations represent an alternative to traditional chemical synthesis for producing complex, functionalized derivatives. orientjchem.org Additionally, general chemical modification strategies applicable to olefins, such as grafting or copolymerization, could potentially be applied to alter the properties of this compound. sapub.orgmdpi.com

Biotransformation and Enzymatic Synthesis

Microbial Transformation of Alloisolongifolene

Microorganisms, particularly fungi, are well-regarded for their capacity to metabolize xenobiotics, often mimicking mammalian metabolic pathways. This capability has been harnessed to functionalize this compound, leading to the production of new, hydroxylated derivatives.

The filamentous fungus Cunninghamella elegans has been successfully employed in the biotransformation of (-)-alloisolongifolene. orientjchem.orgresearchgate.net This organism is known to possess a range of enzymes, including those similar to mammalian P-450 monooxygenases and epoxide hydrolases, making it a suitable model for studying drug metabolism. orientjchem.orgmdpi.com When incubated with (-)-alloisolongifolene, C. elegans yields hydroxylated metabolites. orientjchem.org

Penicillium europium has also been identified as a capable biocatalyst for the transformation of related sesquiterpenes like longifolene (B8805489). researchgate.net This fungus, isolated from forest soil, can utilize longifolene as its sole carbon source, transforming it into various metabolites. researchgate.net The metabolic pathways involved are complex, suggesting the potential for this species to be used in producing raw materials for various industries, including perfumery. researchgate.netresearchgate.net

Wolfiporia extensa, an edible and medicinal mushroom, has been utilized in the biotransformation of sesquiterpenes such as β-caryophyllene and longifolene. dergipark.org.trnih.gov This fungus converts these substrates into a mixture of volatile compounds, including ketones, aldehydes, and alcohols, over a seven-day period. dergipark.org.tr The enzymatic reactions demonstrated by W. extensa are noted for their high regio- and enantioselectivity, highlighting their potential for producing novel aroma compounds. dergipark.org.tr

The microbial transformation of (-)-alloisolongifolene by Cunninghamella elegans resulted in the isolation and characterization of two primary metabolites: 3α-hydroxyalloisolongifolol and 13-hydroxyalloisolongifolol. orientjchem.orgresearchgate.net The structures of these new compounds were elucidated using various spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS). orientjchem.org

The formation of 3α-hydroxyalloisolongifolol is proposed to occur through the anti-hydrolysis of a corresponding epoxide intermediate. orientjchem.org In contrast, 13-hydroxyalloisolongifolol is formed via the oxidation of the double bond between carbons 13 and 14 to the corresponding diol. orientjchem.org

Table 1: Metabolites from the Biotransformation of (-)-Alloisolongifolene with Cunninghamella elegans

| Metabolite | Chemical Name | Yield |

|---|---|---|

| 2 | 3α-hydroxyalloisolongifolol | 4.2% |

| 3 | 13-hydroxyalloisolongifolol | 2.8% |

Data sourced from Khan et al., 2014. orientjchem.org

A significant advantage of microbial transformation is the ability to introduce functional groups at specific positions on a molecule with high selectivity, a feat that is often challenging to achieve through conventional chemical synthesis. orientjchem.org The biotransformation of (-)-alloisolongifolene by Cunninghamella elegans serves as a prime example of this regio- and stereospecificity. The fungus selectively hydroxylates the substrate at the 3α-position and hydrates the double bond in an anti-Markovnikov fashion to produce 3α-hydroxyalloisolongifolol. orientjchem.org This high degree of control is a hallmark of enzymatic catalysis. rsc.orgresearchgate.netnih.gov

Enzymatic Catalysis in this compound-Related Sesquiterpenoid Pathways

The biosynthesis and modification of sesquiterpenoids are governed by a diverse array of enzymes. Understanding and harnessing these enzymatic pathways can lead to the development of sustainable methods for producing valuable compounds.

Plants are a rich source of enzymes involved in terpenoid biosynthesis. nih.gov Terpene synthases (TPSs), for instance, are pivotal enzymes that catalyze the conversion of acyclic prenyl diphosphate substrates into a vast array of structurally diverse terpenoid skeletons. nih.gov The use of plant-derived enzymes in biocatalysis is a growing field of interest for sustainable industrial applications. frontiersin.orgsemanticscholar.org These enzymes can offer novel catalytic activities for the synthesis of complex molecules.

Cytochrome P450 monooxygenases (CYPs) are a superfamily of heme-containing enzymes that play a crucial role in the oxidative metabolism of a wide variety of compounds, including sesquiterpenes. researchgate.netnih.govmdpi.com These enzymes are known for their ability to catalyze the insertion of an oxygen atom into an unactivated C-H bond, a chemically challenging reaction. researchgate.netmdpi.com

In the context of this compound biotransformation by fungi like Cunninghamella elegans, the observed hydroxylations are attributed to the activity of CYP enzymes. orientjchem.org The regio- and stereospecificity of these reactions are dictated by the active site of the specific P450 enzyme involved. mdpi.com The study of these enzymes is critical for understanding the metabolic fate of sesquiterpenes and for the potential to engineer novel biocatalysts for specific hydroxylation reactions. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (-)-Alloisolongifolene |

| 3α-hydroxyalloisolongifolol |

| 13-hydroxyalloisolongifolol |

| Longifolene |

Substrate Specificity of Sesquiterpene Biosynthesis Enzymes

The vast structural diversity of sesquiterpenes, which includes over 200 different ring structures, originates from a single, simple precursor: farnesyl pyrophosphate (FPP). brainkart.com The biosynthesis is catalyzed by a class of enzymes known as sesquiterpene synthases or cyclases. nih.govnih.gov These enzymes are remarkable molecular machines that control one of the most complex carbon-carbon bond-forming reactions in nature. nih.gov

The process begins when the enzyme binds the linear FPP substrate within its hydrophobic active site. nih.gov This binding triggers the removal of the pyrophosphate group, generating an allylic carbocation. nih.govresearchgate.net What happens next is a cascade of cyclizations and rearrangements, meticulously orchestrated by the enzyme's three-dimensional structure. researchgate.netbioinformatics.nl The enzyme's active site acts as a template, folding the flexible FPP substrate into a specific conformation and stabilizing the highly reactive carbocation intermediates. This precise control dictates the final, often complex, polycyclic structure of the sesquiterpene product. brainkart.comnih.gov

Even minor changes in the enzyme's amino acid sequence, particularly in the active site, can dramatically alter the reaction pathway, leading to the formation of different sesquiterpene skeletons from the identical FPP substrate. nih.gov This exquisite control and inherent "promiscuity" of sesquiterpene synthases are fundamental to the chemical diversity observed in nature. The formation of the this compound skeleton and its isomers is a direct result of a specific enzymatic pathway that guides the cyclization of FPP through a unique series of carbocationic intermediates.

Table 1: Principles of Sesquiterpene Synthase Specificity

| Component | Role in Biosynthesis | Outcome |

|---|---|---|

| Substrate | Farnesyl Pyrophosphate (FPP) | The universal linear C15 precursor for all sesquiterpenes. brainkart.comresearchgate.net |

| Enzyme (Sesquiterpene Synthase) | Binds FPP and initiates cyclization via carbocation formation. nih.gov | The enzyme's active site topography dictates the folding of FPP. nih.gov |

| Active Site | Stabilizes specific carbocation intermediates and guides rearrangements. researchgate.net | Determines the final, unique cyclic structure of the sesquiterpene product. bioinformatics.nl |

| Product | this compound (and other sesquiterpenes) | A structurally diverse class of over 200 different molecular skeletons. brainkart.com |

Biocatalytic Approaches for Structural Modification

Biotransformation utilizes whole microbial cells or purified enzymes to perform specific chemical modifications on a substrate, often with exceptional regio- and stereoselectivity that is difficult to replicate with conventional chemistry. orientjchem.org This approach is particularly valuable for functionalizing complex molecules like (-)-alloisolongifolene, where targeted modification of specific C-H bonds is challenging.

A notable example is the microbial transformation of (-)-alloisolongifolene using the filamentous fungus Cunninghamella elegans. orientjchem.orgresearchgate.net This fungus is known to possess a range of enzymes, including cytochrome P450 monooxygenases, that can introduce hydroxyl groups into xenobiotic compounds in a manner that can mimic mammalian metabolism. orientjchem.orgauctoresonline.orgufrgs.br In studies with (-)-alloisolongifolene, C. elegans was found to produce two new, hydroxylated metabolites. orientjchem.orgresearchgate.net The fungus catalyzed hydroxylation at the 3α-position and hydrated the double bond to yield 3α-Hydroxyalloisolongifolol. orientjchem.org Concurrently, it oxidized the double bond to form 13-Hydroxyalloisolongifolol. orientjchem.org

This regio- and stereo-specific hydroxylation demonstrates the power of biocatalysis to create derivatives that would be synthetically challenging to produce otherwise. orientjchem.org Such structural modifications are of high interest as the introduction of hydroxyl groups can significantly alter the biological properties of the parent compound.

Table 2: Biotransformation of (-)-Alloisolongifolene by Cunninghamella elegans

| Biocatalyst | Substrate | Product(s) | Type of Reaction(s) |

|---|

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to model the behavior of electrons and nuclei in atoms and molecules. These methods provide a fundamental understanding of molecular properties.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. stackexchange.comiipseries.org It is a powerful tool for predicting the three-dimensional structure of a molecule by finding the arrangement of atoms that corresponds to the lowest electronic energy, representing its most stable conformation. researchgate.net The process involves iterative adjustments of atomic positions to minimize the system's total energy until convergence criteria for energy, force, and displacement are met. researchgate.net

DFT calculations can determine key geometric parameters such as bond lengths, bond angles, and dihedral angles. researchgate.net Furthermore, this method provides insights into the electronic properties of the molecule, including the distribution of electron density, molecular orbital energies, and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap. nih.gov These electronic descriptors are crucial for understanding the molecule's reactivity and stability. iipseries.org

While DFT is a standard method for such analyses, specific studies detailing the geometry optimization and electronic structure of Alloisolongifolene using DFT are not readily found in the surveyed literature. A hypothetical DFT study on this compound would typically involve the use of a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to achieve a balance of accuracy and computational cost. iipseries.orgnih.gov

Table 1: Hypothetical Parameters from a DFT Calculation for this compound This table is illustrative of the type of data that would be generated from a DFT study. Specific values for this compound are not available from the search results.

| Parameter | Description | Typical Calculated Value (Example) |

|---|---|---|

| Total Energy | The total electronic energy of the optimized geometry. | Value in Hartrees |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Value in eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Value in eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, indicating chemical reactivity. | Value in eV |

| Dipole Moment | A measure of the polarity of the molecule. | Value in Debye |

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. mdpi.com It is a primary computational method for simulating ultraviolet-visible (UV-Vis) absorption spectra. mdpi.comunige.ch The simulation calculates the vertical electronic excitation energies and the corresponding oscillator strengths, which correlate to the absorption bands observed experimentally. unige.ch

By analyzing the molecular orbitals involved in the main electronic transitions (e.g., HOMO to LUMO), TD-DFT helps in assigning the absorption bands and understanding the nature of the electronic excitations, such as π-π* or n-π* transitions. nih.gov The accuracy of the predicted spectra depends on the choice of the functional and basis set, and often a solvent model is included to better replicate experimental conditions. mdpi.com

A literature search did not yield specific TD-DFT studies performed to simulate the UV-Vis spectrum of this compound. Such a study would predict the maximum absorption wavelengths (λmax) and provide a theoretical basis for its chromophoric properties. orientjchem.org

Molecular Modeling of Reaction Mechanisms

Molecular modeling is instrumental in studying the dynamics and energetics of chemical reactions, providing a virtual window into how reactions proceed.

Computational Elucidation of Rearrangement Pathways

The acid-catalyzed isomerization of longifolene (B8805489) to this compound is a known chemical transformation. researchgate.net Computational chemistry, particularly DFT, can be employed to elucidate the detailed mechanism of such rearrangement reactions. By calculating the energies of reactants, transition states, and products, a potential energy surface for the reaction can be mapped out.

This allows for the determination of activation energies and reaction enthalpies, helping to identify the most plausible reaction pathway. researchgate.net For complex rearrangements involving carbocation intermediates and Wagner-Meerwein shifts, computational studies can trace the specific bond migrations and hydride shifts that occur. researchgate.net Although molecular modeling has been used to study rearrangements in related terpene systems, a detailed computational study specifically elucidating the pathway from longifolene or isolongifolene (B72527) to this compound was not found in the reviewed sources. researchgate.net

Prediction of Binding Affinities in Molecular Interactions

Predicting the binding affinity between a small molecule (ligand) and a biological macromolecule (like a protein) is a cornerstone of computer-aided drug design. nih.govnih.gov Molecular docking is a common technique used to predict the preferred orientation of a ligand when bound to a target to form a stable complex. nih.gov

Following docking, more rigorous methods like Molecular Dynamics (MD) simulations combined with free energy calculations (e.g., Free Energy Perturbation or Thermodynamic Integration) can provide a quantitative prediction of the binding free energy. nih.govnih.gov These calculations are computationally intensive but offer valuable insights into the specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. museu-goeldi.br

There are no specific studies available that report the predicted binding affinities of this compound with any biological targets. Research in this area would first require the identification of a relevant protein target for this compound.

Empirical Force Field Calculations for Conformational Dynamics

While quantum methods are highly accurate, they are computationally expensive. For studying the dynamic behavior and conformational landscape of larger molecules over time, empirical force field methods are more suitable. bath.ac.ukethz.ch

Force fields are a collection of equations and associated parameters that approximate the potential energy of a molecular system. rutgers.edu They are used in Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations to explore the different conformations a molecule can adopt and their relative energies. nih.gov Conformational searching algorithms systematically or stochastically alter the geometry (e.g., by rotating bonds) and use force field energy minimization to find stable conformers. bath.ac.uk

MD simulations use force fields to calculate the forces on atoms and solve Newton's equations of motion, simulating the movement of the molecule over time. This provides insights into its flexibility and dynamic behavior. ethz.ch Different force fields like AMBER, OPLS, and MMFF94 have been developed, with parameters derived from experimental data and quantum calculations. rutgers.edu

No literature detailing the use of empirical force fields for the conformational analysis or dynamic simulation of this compound was identified. Such a study would be valuable for understanding the molecule's flexibility and the equilibrium between its various low-energy shapes.

Structure-Activity Relationships in Chemical Reactivity

The chemical reactivity of this compound, a tricyclic sesquiterpene, is fundamentally dictated by its molecular structure. The arrangement of its carbon skeleton and the presence of a single carbon-carbon double bond are key determinants of its behavior in chemical reactions. While comprehensive theoretical and computational studies specifically targeting this compound are limited in the scientific literature, an understanding of its structure-activity relationships can be inferred from its known reactions and by comparison with other cyclic terpenes.

The reactivity of sesquiterpenes like this compound is of significant interest, particularly in atmospheric chemistry, due to their emission from plants and their potential to react with atmospheric oxidants. rsc.org The presence of the double bond makes it susceptible to electrophilic addition reactions.

One of the few available kinetic studies on this compound investigated its gas-phase reaction with the nitrate (B79036) radical (NO₃), a significant nighttime atmospheric oxidant. rsc.org The rate coefficient for this reaction provides insight into the molecule's atmospheric lifetime and its potential to contribute to the formation of secondary organic aerosols.

The study determined the rate coefficient for the reaction of this compound with the NO₃ radical at 298 K. rsc.org This experimental value is crucial for atmospheric modeling and understanding the environmental fate of this compound. The reactivity of this compound was compared with that of other sesquiterpenes, Isolongifolene and α-neoclovene, in the same study. rsc.org

| Sesquiterpene | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| This compound | (1.4 ± 0.7) × 10⁻¹² |

| Isolongifolene | (3.9 ± 1.6) × 10⁻¹² |

| α-neoclovene | (8.2 ± 4.6) × 10⁻¹² |

The data indicates that this compound is less reactive towards the NO₃ radical compared to Isolongifolene and α-neoclovene. This difference in reactivity can be attributed to the specific structural arrangement of the double bond within the tricyclic framework of each molecule, which influences the electron density and steric accessibility of the reactive site. The rigid cage-like structure of these sesquiterpenes plays a significant role in modulating the reactivity of the double bond.

Further theoretical and computational investigations are necessary to fully elucidate the structure-activity relationships governing the chemical reactivity of this compound. Such studies would provide valuable insights into its reaction mechanisms, help predict its reactivity with other atmospheric oxidants like ozone (O₃) and the hydroxyl radical (OH), and contribute to a more comprehensive understanding of its environmental impact.

Relevance in Atmospheric Chemistry

Reactions with Nitrate (B79036) Radicals (NO₃) in the Atmosphere

During the nighttime, the nitrate radical (NO₃) is a dominant atmospheric oxidant, arising from the reaction of nitrogen dioxide (NO₂) with ozone (O₃). nih.gov The NO₃ radical is highly reactive towards unsaturated compounds, such as alkenes, making it a primary sink for many BVOCs, including sesquiterpenes like alloisolongifolene. rsc.orgnih.gov

The reaction between this compound and the NO₃ radical is a significant degradation pathway, especially after sunset when the concentrations of photolytically active radicals like OH are low. rsc.orgnih.gov Studies have shown that the atmospheric lifetime of sesquiterpenes containing a single carbon-carbon double bond, such as this compound, can be dominated by their reaction with the NO₃ radical at night. rsc.orgrsc.org This interaction represents an important link between natural emissions from the biosphere and anthropogenic emissions related to combustion, which are the primary source of the nitrogen oxides necessary for NO₃ formation. nih.gov

Determination of Reaction Rate Constants

The rate at which this compound reacts with the nitrate radical is a critical parameter for atmospheric models that aim to predict air quality and aerosol formation. nih.gov The rate coefficient for the gas-phase reaction of this compound with the NO₃ radical has been determined experimentally.

One study utilized the relative-rate method at a temperature of 298 ± 2 K and a pressure of 760 ± 10 Torr. rsc.orgrsc.org In this method, the decay of the target compound (this compound) is measured relative to the decay of a reference compound whose reaction rate constant with the oxidant is already known. For the determination of the this compound rate constant, cyclohexa-1,4-diene was used as the reference compound. rsc.orgrsc.org

The experimentally determined rate constant provides essential data for understanding the atmospheric lifetime of this compound with respect to this specific oxidant. rsc.org

Table 1: Rate Constant for the Gas-Phase Reaction of this compound with the NO₃ Radical

| Compound | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Pressure (Torr) | Method | Reference Compound |

| This compound | (1.4 ± 0.7) × 10⁻¹² | 298 ± 2 | 760 ± 10 | Relative-Rate | Cyclohexa-1,4-diene |

Implications for Secondary Organic Aerosol (SOA) Formation

The oxidation of BVOCs by nitrate radicals is a significant pathway for the formation of secondary organic aerosol (SOA), which constitutes a major fraction of the global atmospheric aerosol burden. rsc.orgmdpi.com SOA is formed when the oxidation products of volatile organic compounds have low volatility, allowing them to condense onto existing particles or form new particles. rsc.orgmdpi.com

The reaction of this compound with NO₃ radicals leads to the formation of less volatile products, which can partition into the aerosol phase. nih.govescholarship.org These products are primarily organic nitrates. copernicus.orgnih.gov The formation of relatively low-volatility organic nitrates from sesquiterpene oxidation is a key factor in SOA production. copernicus.org Laboratory and chamber studies have demonstrated that SOA yields from the NO₃ oxidation of BVOCs can be substantial, and in some cases, greater than yields from oxidation by OH radicals or ozone. nih.gov

For certain sesquiterpenes, the SOA yield has been observed to be higher under high-NOₓ conditions, which are typical of polluted environments where NO₃ radical chemistry is prevalent. copernicus.org This suggests that the atmospheric oxidation of sesquiterpenes like this compound can be a more efficient source of SOA in anthropogenically influenced air masses. nih.govcopernicus.org The resulting aerosols can affect the Earth's radiative balance and regional air quality. nih.govnih.gov

Mechanistic Insights into Atmospheric Oxidation Pathways

The atmospheric oxidation of this compound initiated by the nitrate radical follows a well-established reaction mechanism for alkenes. nih.govunito.it The process is initiated by the electrophilic addition of the NO₃ radical to the carbon-carbon double bond present in the this compound molecule. unito.it

This initial addition step forms a nitrooxy alkyl radical. unito.it This radical is highly reactive and rapidly combines with atmospheric molecular oxygen (O₂) to create a nitrooxy peroxy radical (RO₂). unito.it

The subsequent fate of this peroxy radical is complex and can involve reactions with other atmospheric species (like HO₂, RO₂, or NO). These reactions lead to the formation of stable, multi-functional, and often low-volatility products, including organic nitrates, which are the key species contributing to SOA formation from this pathway. copernicus.orgepa.gov The formation of these oxidation products effectively removes the volatile hydrocarbon from the gas phase and transfers its mass to the particle phase, contributing to the atmospheric aerosol load. rsc.org

Advanced Organic Synthesis and Natural Product Intermediates

Alloisolongifolene as a Precursor in Synthetic Pathways

This compound, a tricyclic sesquiterpene, serves as a significant intermediate in various synthetic pathways. It is a unique, catalyst-specific isomer of longifolene (B8805489), a readily available natural product from coniferous trees. researchgate.netlookchem.comlookchem.com The formation of this compound itself is a notable reaction, resulting from the acid-catalyzed rearrangement of longifolene. lookchem.comacs.org This rearrangement underscores the complex carbocation chemistry inherent in bridged polycyclic systems. core.ac.uk

Once formed, this compound becomes a valuable starting material for the synthesis of other complex molecules. A key application is in the fragrance industry, where it is used as a precursor to valuable aroma compounds. Through ozonolysis, the double bond in this compound is cleaved to create a ketone, specifically 12-nor-Alloisolongifolan-11-one, which possesses a rich, earthy, and amber-like odor. researchgate.net This transformation provides a synthetic route to desirable fragrance components from an abundant natural source. researchgate.net

Furthermore, this compound can be modified through biotechnological methods. Microbial transformation of (-)-alloisolongifolene using the fungus Cunninghamella elegans has been shown to yield hydroxylated derivatives, such as 3α-hydroxyalloisolongifolol and 13-hydroxyalloisolongifolol. researchgate.net This biotransformation introduces functional groups at specific positions on the molecule, a process that can be challenging to achieve through conventional chemical synthesis. researchgate.net Such derivatization highlights the potential of using this compound as a scaffold to produce a variety of functionalized terpenoids. researchgate.netmdpi.com

The following table summarizes key transformations where this compound acts as a precursor.

| Precursor | Reagents/Conditions | Product(s) | Application |

| Longifolene | Acid Catalyst (e.g., BF3·Et2O) | This compound | Synthesis of Isomers |

| This compound | 1. Ozonolysis (O3) 2. Reductive workup | 12-nor-Alloisolongifolan-11-one | Fragrance Industry |

| (-)-Alloisolongifolene | Cunninghamella elegans (Microbial Transformation) | 3α-hydroxyalloisolongifolol, 13-hydroxyalloisolongifolol | Synthesis of functionalized derivatives |

Strategic Approaches for Total Synthesis of Related Bridged Polycyclic Terpenoids

The synthesis of bridged polycyclic terpenoids, the class of compounds to which this compound belongs, presents significant challenges due to their complex, three-dimensional structures, often featuring strained rings and multiple contiguous stereocenters. rsc.org Chemists have developed several strategic approaches to tackle these intricate targets.

One prominent strategy involves a late-stage introduction of topological complexity . This approach, famously applied in the synthesis of longifolene, aims to construct the bridged, polycyclic framework near the end of the synthetic sequence from a more flexible precursor. chemrxiv.org This contrasts with strategies that build the complex core early on.

Modern synthetic strategies often employ powerful tandem or cascade reactions to build molecular complexity rapidly. For instance, the synthesis of illisimonin A, a highly oxidized and polycyclic sesquiterpenoid, utilized a tandem-Nazarov/ene cyclization to generate a key spirocyclic intermediate. researchgate.net Another innovative approach involved a radical-polar crossover cascade initiated by a hydrogen atom transfer to form a trans-decalin motif, a common core in many terpenoids. nih.gov

Other advanced methods for constructing these frameworks include:

Gold-catalyzed cycloisomerization : This has been used as a key step in the total synthesis of the diterpenoid harziane, which features a 6/5/7/4-fused carbon skeleton. rsc.org

Dearomative [2+2] cycloaddition : In the synthesis of canataxpropellane, a UV-initiated [2+2] cycloaddition was used to construct five of the six rings of the target in a single step. rsc.org

Radical cyclization and rearrangement : A novel approach for synthesizing tricyclo[5.2.1.0¹,⁵]decanes, the core of illisimonin A, involved a Ti(III)-mediated radical cyclization followed by a semipinacol rearrangement to assemble the carbon backbone. researchgate.net

These strategies highlight a trend towards efficiency and precision, using carefully designed reaction cascades and novel catalytic methods to overcome the inherent challenges of synthesizing bridged polycyclic natural products. nih.govresearchgate.net

Utilization in Derivatization for Specialized Applications

The derivatization of this compound and related terpenes is a key strategy for creating compounds with specialized and often commercially valuable applications. ias.ac.in The flexible and complex scaffold of these molecules provides a unique starting point for generating novel structures with enhanced or entirely new properties. ias.ac.in

A primary application of such derivatization is in the fragrance and flavor industry . As mentioned, the ozonolysis of this compound to produce an amber-scented ketone is a clear example of creating a high-value product from a readily available precursor. researchgate.net The biotransformation of related sesquiterpenes like longifolene and β-caryophyllene using microorganisms such as Wolfiporia extensa also yields a variety of ketones, aldehydes, and alcohols. cabidigitallibrary.org These new derivatives can be evaluated as potential flavor and fragrance ingredients, offering an environmentally friendly alternative to chemical synthesis. cabidigitallibrary.org

Beyond fragrances, derivatization can be used to explore potential pharmacological applications . While this compound itself is not primarily studied for bioactivity, the modification of terpenoid scaffolds is a common strategy in drug discovery. nih.gov Microbial transformations, for example, are a powerful tool for producing derivatives that might be difficult to synthesize chemically, which can then be screened for biological activities. researchgate.net The introduction of hydroxyl groups, as seen in the biotransformation of this compound, can significantly alter a molecule's polarity and its ability to interact with biological targets. researchgate.net

Solid-phase analytical derivatization is another advanced technique that can be applied to modify analytes with specific functional groups, enhancing their detection and extraction for analysis. researchgate.net While not a direct large-scale application, this method is crucial in the research and development phase for identifying and quantifying novel derivatives in complex mixtures, such as those produced during biotransformation. researchgate.net

The table below details examples of derivatization for specialized uses.

| Starting Compound | Derivatization Method | Derivative Type | Specialized Application |

| This compound | Ozonolysis | Ketone (12-nor-Alloisolongifolan-11-one) | Fragrance (Amber scent) researchgate.net |

| (-)-Alloisolongifolene | Microbial Transformation | Hydroxylated alcohols | Synthesis of novel compounds for screening researchgate.net |

| Longifolene | Microbial Transformation | Ketones, Aldehydes, Alcohols | Potential flavor and fragrance ingredients cabidigitallibrary.org |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural characterization of Alloisolongifolene, and how can reproducibility be ensured?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) for separation and identification, coupled with nuclear magnetic resonance (NMR) spectroscopy for stereochemical analysis. For reproducibility, document experimental conditions rigorously (e.g., ionization parameters in MS, solvent systems in NMR) and cross-reference with published spectra of structurally similar sesquiterpenes . Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include sufficient experimental details in the main text or supplementary materials, ensuring independent verification .

Q. How can researchers design experiments to study the gas-phase reactivity of this compound with radical species like NO₃?

- Methodology : Employ flow tube or smog chamber setups to simulate atmospheric conditions. Control variables such as temperature (e.g., 298 K), pressure (e.g., 1 atm), and radical concentrations. Use mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) to monitor reaction kinetics and product formation. Reference established protocols from studies on isolongifolene and α-neoclovene for comparative analysis .

Q. What purity standards are required for this compound in kinetic studies, and how are they validated?

- Methodology : Achieve ≥95% purity via column chromatography or preparative HPLC, validated by GC-MS peak integration. Include purity data in supplementary tables, specifying retention times and chromatographic conditions. For trace impurity analysis, use high-resolution MS (HRMS) and report detection limits .

Advanced Research Questions

Q. How should researchers address contradictory kinetic data in studies of this compound’s reactivity with NO₃ radicals under varying experimental conditions?

- Methodology : Conduct controlled experiments to isolate variables (e.g., humidity, light exposure). Compare rate constants using Arrhenius plots to identify temperature-dependent discrepancies. Apply statistical tools (e.g., error propagation analysis) and validate findings against computational models like density functional theory (DFT) to reconcile differences. Discuss limitations in extrapolating lab-scale data to environmental conditions .

Q. What computational strategies are effective for predicting this compound’s reaction pathways and thermodynamic stability?

- Methodology : Use DFT to calculate activation energies and transition states for radical addition reactions. Validate models against experimental kinetic data (e.g., rate constants from flow tube studies). For conformational analysis, employ molecular dynamics (MD) simulations in silico. Publish computational parameters (e.g., basis sets, solvation models) to enable replication .

Q. How can isotopic labeling techniques clarify mechanistic details in this compound’s degradation pathways?

- Methodology : Synthesize deuterated or ¹³C-labeled analogs to track hydrogen abstraction or carbon rearrangement steps. Analyze products via MS/MS fragmentation patterns. For example, use collision-induced dissociation (CID) to identify labeled intermediates and propose stepwise mechanisms .

Q. What strategies mitigate challenges in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

- Methodology : Optimize regioselective functionalization using catalysts (e.g., Lewis acids for Diels-Alder reactions). Characterize derivatives via X-ray crystallography to confirm stereochemistry. For unstable intermediates, employ in-situ spectroscopic monitoring (e.g., UV-Vis or Raman) .

Methodological Best Practices

- Data Reporting : Include raw spectral data, chromatograms, and computational input files in supplementary materials, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

- Conflict Resolution : Use meta-analysis frameworks to reconcile conflicting data, citing class-specific trends in sesquiterpene reactivity where direct evidence is limited .

- Ethical Compliance : For studies involving biological assays, follow institutional guidelines for compound safety and disposal, even if not explicitly required for non-toxic substances .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.